5-Bromo-2-ethoxy-4-methylpyridine

Descripción general

Descripción

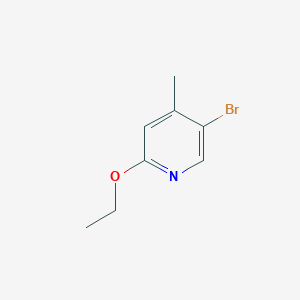

5-Bromo-2-ethoxy-4-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-methylpyridine typically involves the bromination of 2-ethoxy-4-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene are typical conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

5-Bromo-2-ethoxy-4-methylpyridine is utilized in several areas of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.

Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates targeting various diseases.

Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-ethoxy-4-methylpyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

- 2-Bromo-5-ethoxy-4-methylpyridine

- 5-Bromo-2-methoxy-4-methylpyridine

- 5-Bromo-2-ethoxy-3-methylpyridine

Comparison: 5-Bromo-2-ethoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may exhibit different selectivity and efficiency in reactions, making it a valuable compound for targeted applications.

Actividad Biológica

5-Bromo-2-ethoxy-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by research findings and case studies.

This compound interacts with various biological targets, particularly enzymes involved in inflammation and cellular stress responses. Notably, it has been shown to inhibit p38α mitogen-activated protein kinase (MAPK), which plays a critical role in mediating inflammatory responses. This inhibition can lead to altered gene expression profiles associated with inflammation and cell survival pathways.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₀BrN₁O |

| Molecular Weight | Approximately 200.08 g/mol |

| Solubility | Soluble in organic solvents; low solubility in water |

| Target Enzyme | p38α MAPK |

| Mechanism of Action | Competitive inhibition of enzyme activity |

2. Cellular Effects

In cellular models, this compound has demonstrated significant effects on cell viability and proliferation. Its ability to modulate cell signaling pathways suggests potential applications in treating inflammatory diseases and cancers. For instance, the compound's inhibition of p38α MAPK has been linked to reduced expression of pro-inflammatory cytokines .

3. Molecular Mechanism

The molecular mechanism by which this compound exerts its biological effects primarily involves its binding affinity to the active site of p38α MAPK. This binding prevents the phosphorylation of downstream targets, effectively interrupting the signaling cascade that leads to inflammation and cell survival.

Figure 1: Molecular Interaction of this compound with p38α MAPK

Molecular Interaction (Note: Replace with actual image link)

4. Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies with dosage in animal studies. At lower doses, it effectively inhibits p38α MAPK without significant toxicity, suggesting a therapeutic window for potential clinical applications. Higher doses may lead to adverse effects, necessitating careful dosage optimization in future studies.

5. Metabolic Pathways and Distribution

The compound is involved in several metabolic pathways through its interaction with metabolic enzymes. It influences metabolic flux by altering enzyme activity critical for various biochemical processes. Furthermore, its distribution within cells primarily occurs in the cytoplasm, where it interacts with target proteins like p38α MAPK .

6. Case Studies and Research Findings

Several studies have highlighted the biological activities of pyridine derivatives similar to this compound:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that modifications on the pyridine ring significantly affect anti-inflammatory activity. The presence of bromine and ethoxy groups enhances binding affinity to p38α MAPK, leading to reduced inflammation markers in treated models .

Case Study 2: Antimicrobial Activity

Pyridine derivatives have shown promising antimicrobial properties. In vitro tests indicated that compounds structurally related to this compound exhibited varying degrees of inhibition against bacterial strains such as Escherichia coli .

7. Conclusion

This compound exhibits significant biological activity through its interactions with key enzymes involved in inflammatory processes. Its ability to inhibit p38α MAPK positions it as a potential candidate for therapeutic applications in treating inflammatory diseases and possibly cancer. Further research is warranted to explore its full pharmacological profile and optimize its use in clinical settings.

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBHSFKVMVMPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406216 | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-04-4 | |

| Record name | 5-Bromo-2-ethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610279-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.